molecular formula C9H10ClN3O2S B5789125 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide

2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide

Cat. No. B5789125
M. Wt: 259.71 g/mol
InChI Key: RCAGPMRNWNRSOH-UHFFFAOYSA-N
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Description

2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide, also known as CPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAC is a hydrazine derivative that contains a chlorophenyl group and a carbonyl group. This compound has a molecular weight of 289.81 g/mol and a melting point of 178-180°C.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has been shown to selectively inhibit COX-2, which is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever in rats. In addition, 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has been investigated for its potential use as an anticancer agent. Studies have shown that the compound induces apoptosis in cancer cells and inhibits tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide is its selective inhibition of COX-2, which makes it a promising candidate for the development of anti-inflammatory drugs with reduced side effects. However, one of the limitations of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide. One area of interest is the development of novel COX-2 inhibitors based on the structure of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide. Another area of interest is the investigation of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide involves the reaction of 4-chlorophenol with acetyl chloride to form 4-chlorophenyl acetate. The resulting compound is then treated with hydrazine hydrate and carbon disulfide to yield 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide. The reaction mechanism involves the formation of an intermediate product, which then undergoes a series of reactions to form the final product.

Scientific Research Applications

2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use as an anticancer agent.

properties

IUPAC Name

[[2-(4-chlorophenoxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S/c10-6-1-3-7(4-2-6)15-5-8(14)12-13-9(11)16/h1-4H,5H2,(H,12,14)(H3,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAGPMRNWNRSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NNC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chlorophenyl)oxy]acetyl}hydrazinecarbothioamide

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